1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine is a complex organic compound that features both thiazole and triazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their integration into the piperidine structure. Common reagents include sulfur, nitrogen sources, and various catalysts to facilitate ring formation and subsequent functionalization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings can bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Fluconazole: An antifungal agent featuring a triazole ring.
Uniqueness: 1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine is unique due to the combination of both thiazole and triazole rings within a single molecule. This dual presence enhances its potential for diverse biological activities and makes it a valuable candidate for drug development and other scientific applications.
Properties
IUPAC Name |
1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6S/c1-15(10-25-13-20-12-22-25)23-17-5-7-24(8-6-17)18-4-2-3-16(9-18)19-11-26-14-21-19/h2-4,9,11-15,17,23H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEXGEOYLLIOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC2CCN(CC2)C3=CC=CC(=C3)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.